(-)-Scopolamine, n-butyl bromide, commonly known as hyoscine butylbromide, is a quaternary ammonium compound derived from scopolamine, a naturally occurring alkaloid found in plants of the Solanaceae family. It is primarily used as an antispasmodic agent in clinical settings, particularly for gastrointestinal and urinary tract disorders. The compound is classified under anticholinergic medications, which inhibit the action of acetylcholine in the nervous system.
Hyoscine butylbromide is synthesized from scopolamine, which can be extracted from various plants, including henbane and belladonna. The classification of this compound falls under:
The preparation of hyoscine butylbromide typically involves the reaction of scopolamine with n-butyl bromide. Various methods have been developed to enhance yield and reduce reaction time.
The synthesis typically requires precise control of temperature and reactant ratios:
The molecular structure of hyoscine butylbromide can be represented as follows:
Hyoscine butylbromide can undergo various chemical reactions, particularly hydrolysis and degradation under certain conditions. The primary reaction of interest is its formation from scopolamine and n-butyl bromide.
The chemical equation for the synthesis can be summarized as follows:
This reaction is facilitated by heating in an appropriate solvent, which aids in breaking the bonds necessary for the formation of the final product.
Hyoscine butylbromide acts primarily as an anticholinergic agent. Its mechanism involves:
Hyoscine butylbromide is widely used in medical practice due to its effectiveness in treating:
In addition to its therapeutic uses, research has explored its potential effects when combined with other substances, such as its formation from N-butyl-scopolammonium bromide during cigarette combustion, which may lead to unexpected psychoactive effects .
Through ongoing studies and applications, hyoscine butylbromide continues to play a significant role in both therapeutic settings and pharmacological research.
The synthesis of (-)-scopolamine n-butyl bromide (hyoscine butylbromide) relies on precise stereochemical control to generate its biologically active quaternary ammonium structure. This compound is derived from the natural (-)-scopolamine base through N-alkylation, where the tertiary amine nitrogen of scopolamine undergoes quaternization with n-butyl bromide. The reaction must preserve the stereospecific configuration of the parent molecule—particularly the 1R, 2R, 4S, 5S, 7S arrangement of the tropane ring and the S-configuration of the tropic acid ester—to maintain pharmacological activity [8] [10].
A critical challenge is avoiding racemization during quaternization. Studies show that polar aprotic solvents like tetrahydrofuran (THF) facilitate higher stereoselectivity and yield compared to protic solvents. Under optimized conditions (80°C, 35 hours), THF promotes >95% retention of the native stereochemistry, while acetonitrile leads to partial epimerization [6]. This stereointegrity is verified via optical rotation measurements ([α]²⁵/D = -20.8° in water), confirming chirality preservation [10].
Table 1: Stereoselective Synthesis Approaches for Quaternary Ammonium Derivatives
Method | Conditions | Stereoselectivity | Yield |
---|---|---|---|
THF reflux | 80°C, 35 h, scopolamine: n-BuBr 1:0.3 (mol) | >95% retention | 60–65% |
Acetonitrile reflux | 85°C, 40 h, equimolar reagents | 80–85% retention | 55% |
Solvent-free alkylation | 100°C, 48 h, excess n-BuBr | <70% retention | 50% |
Post-synthesis purification involves methanol recrystallization, which isolates the crystalline bromide salt while eliminating diastereomeric impurities. This step is crucial for achieving pharmaceutical-grade purity (>98%) [6] [10].
The biosynthetic precursor of (-)-scopolamine n-butyl bromide, (-)-scopolamine, originates exclusively in specific Solanaceae genera (Atropa, Datura, Duboisia, Hyoscyamus). Its biosynthesis begins with polyamines derived from ornithine/arginine and aromatic amino acids (phenylalanine), converging via a conserved pathway that evolved in ancestral Solanaceae [1] [7] [9].
Key steps include:
Table 2: Key Enzymes in Scopolamine Biosynthesis
Enzyme | Gene | Function | Localization |
---|---|---|---|
Putrescine N-methyltransferase | PMT | N-methylation of putrescine | Root pericycle |
Littorine synthase | LS | Condensation of tropine/phenyllactate | Root endodermis |
CYP80F1 | CYP80F1 | Isomerization of littorine to hyoscyamine aldehyde | Root vasculature |
Hyoscyamine 6β-hydroxylase | H6H | Hydroxylation/epoxidation of hyoscyamine | Root cortex |
Genomic analyses reveal that non-producing Solanaceae species (e.g., Lycium chinense) retain most upstream pathway genes but lack functional LS and CYP80F1 due to frameshift mutations or deletions. This confirms repeated, independent losses of the scopolamine-specific pathway after speciation [2] [7] [9].
Industrial synthesis of (-)-scopolamine n-butyl bromide focuses on maximizing yield and minimizing byproducts during N-alkylation. Traditional methods using acetonitrile or excess n-butyl bromide as solvents suffer from prolonged reaction times (40–120 hours), low yields (55–65%), and toxic waste [6] [10].
Breakthrough optimizations include:
Table 3: N-Alkylation Optimization Parameters
Parameter | Traditional Method | Optimized Method | Impact |
---|---|---|---|
Solvent | Acetonitrile/excess n-BuBr | THF (scopolamine:THF 1:0.6 w/v) | ↑ Reaction rate, ↓ hydrolysis |
Temperature | 65°C | 80°C | ↑ Kinetic energy, ↑ yield |
Time | 40–120 h | 35 h | ↓ Energy cost |
Scopolamine : n-BuBr | Equimolar | 1:0.3 (mol) | ↓ Di-alkylation impurities |
Yield | 55–65% | >60% | ↑ Efficiency |
Elicitors like methyl jasmonate (150 μM) enhance scopolamine titers in planta by upregulating PMT and H6H expression in roots, providing higher-purity starting material for synthesis [5].
CAS No.: 330593-15-2
CAS No.: 21420-58-6
CAS No.: 13836-61-8
CAS No.: 13568-33-7
CAS No.: 50875-10-0
CAS No.: 32338-15-1